molecular formula C17H22N2O3 B5170678 1-(4-ethoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione CAS No. 89143-28-2

1-(4-ethoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione

Cat. No. B5170678
CAS RN: 89143-28-2
M. Wt: 302.37 g/mol
InChI Key: LKERDBQHXKSKKO-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione, commonly known as Etizolam, is a thienodiazepine derivative that has gained popularity in recent years due to its potential therapeutic effects. Etizolam is a benzodiazepine analog that has been used as an anxiolytic, hypnotic, anticonvulsant, and muscle relaxant. The compound has been extensively studied for its pharmacological properties, mechanism of action, and potential therapeutic applications.

Mechanism Of Action

Etizolam acts on the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting the activity of neurons in the brain. Etizolam enhances the activity of GABA, leading to increased inhibition of neuronal activity. This results in the anxiolytic, hypnotic, anticonvulsant, and muscle relaxant effects of the compound.

Biochemical And Physiological Effects

Etizolam has been found to have a number of biochemical and physiological effects. The compound has been shown to decrease anxiety and promote sleep. Etizolam has also been found to have anticonvulsant properties, making it useful in the treatment of epilepsy. The compound has also been shown to have muscle relaxant effects, making it useful in the treatment of muscle spasms.

Advantages And Limitations For Lab Experiments

Etizolam has a number of advantages and limitations for lab experiments. The compound has a high affinity for the GABA receptor, making it useful in studying the effects of GABA on neuronal activity. Etizolam is also relatively easy to synthesize, making it readily available for research purposes. However, Etizolam has a short half-life, which can make it difficult to study the long-term effects of the compound.

Future Directions

There are a number of future directions for research on Etizolam. One area of interest is the potential use of the compound in the treatment of alcohol withdrawal syndrome. Etizolam has been shown to be effective in reducing the symptoms of alcohol withdrawal, and further research is needed to determine its potential as a treatment for this condition. Another area of interest is the potential use of Etizolam in the treatment of anxiety disorders. The compound has been found to be effective in reducing anxiety, and further research is needed to determine its potential as a treatment for this condition. Finally, research is needed to determine the long-term effects of Etizolam on neuronal activity and brain function.

Synthesis Methods

Etizolam can be synthesized by reacting 2-(2-chlorophenyl)-1-methylpyrrolidine with ethyl 4-aminobenzoate in the presence of a base such as sodium hydride. The resulting compound is then oxidized with potassium permanganate to produce Etizolam.

Scientific Research Applications

Etizolam has been extensively studied for its potential therapeutic applications. The compound has been found to have anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties. Etizolam has been used in the treatment of anxiety disorders, insomnia, and epilepsy. The compound has also been studied for its potential use in the treatment of alcohol withdrawal syndrome.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-2-22-14-8-6-13(7-9-14)19-16(20)12-15(17(19)21)18-10-4-3-5-11-18/h6-9,15H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKERDBQHXKSKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387562
Record name 2,5-Pyrrolidinedione, 1-(4-ethoxyphenyl)-3-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Pyrrolidinedione, 1-(4-ethoxyphenyl)-3-(1-piperidinyl)-

CAS RN

89143-28-2
Record name 2,5-Pyrrolidinedione, 1-(4-ethoxyphenyl)-3-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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